methyl 2-(1-methyl-1H-indol-3-yl)propanoate
Overview
Description
Methyl 2-(1-methyl-1H-indol-3-yl)propanoate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-(1H-indol-3-yl)propanoate, identified as BT43, was synthesized and found to be a highly effective inhibitor for the corrosion of C38 steel in hydrochloric acid solutions. The compound's protection efficiency exceeded 95% at low concentrations, indicating its potential in industrial applications for steel protection in acidic environments. The study utilized electrochemical techniques and impedance measurements to understand the compound's mechanism of protection, which was identified as cathodic inhibition by polarization and charge-transfer. The Langmuir adsorption isotherm was obeyed, and quantum chemical data supported the experimental findings (Missoum et al., 2013).
Catalytic Reactions
Electrophilic substitutions reactions of indole and 1-methylindole with methyl propiolate were studied, leading to the formation of methyl 3,3-bis(indolyl)propanoates. These reactions, catalyzed by K-10 montmorillonite, demonstrated the compound's utility in synthesizing various indole derivatives, highlighting its versatility in chemical synthesis (Daşbaşı & Abdullah, 2014).
Stainless Steel Corrosion Prevention
Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate (S1), were investigated for their corrosion inhibition effectiveness on stainless steel in hydrochloric acid solution. These compounds showed good inhibition efficiency, with mixed modes of inhibition being predominantly cathodic. Various analytical techniques confirmed the adsorption of these molecules on the stainless steel surface, supporting their potential use in corrosion prevention (Vikneshvaran & Velmathi, 2017).
Antibacterial Properties
Methyl N-[1-(Benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate 2, synthesized using methyl 2-amino-3-(1H-indol-3-yl)propanoate, showed significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This highlights its potential use in the development of new antibacterial agents (Karai et al., 2017).
Chemical Synthesis and Characterization
Several papers have explored the synthesis, characterization, and structural analysis of compounds involving methyl 2-(1-methyl-1H-indol-3-yl)propanoate. These studies contribute to our understanding of the compound's chemical properties and potential applications in various fields, including pharmaceuticals and material science. Examples include works on the synthesis of novel substituted indoles (Gadegoni & Manda, 2013), crystal structure analysis (Li et al., 2009), and synthesis of uracil derivatives (Yao et al., 2013).
Properties
IUPAC Name |
methyl 2-(1-methylindol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(13(15)16-3)11-8-14(2)12-7-5-4-6-10(11)12/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJDFTIOQRVZSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C2=CC=CC=C21)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281263 | |
Record name | Methyl α,1-dimethyl-1H-indole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72228-40-1 | |
Record name | Methyl α,1-dimethyl-1H-indole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72228-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α,1-dimethyl-1H-indole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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